molecular formula C6H11BrClN B2888945 (1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride CAS No. 2137783-68-5

(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride

Cat. No. B2888945
CAS RN: 2137783-68-5
M. Wt: 212.52
InChI Key: VKBKQVUIMPWKOK-FPKZOZHISA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis is carried out .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) that hold these atoms together .


Chemical Reactions Analysis

This involves studying the types of chemical reactions the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed during these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility in various solvents, and its chemical stability. Other properties that might be analyzed include the compound’s conductivity, magnetism, and optical properties .

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. It refers to how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and reactivity. It also involves understanding the precautions that need to be taken while handling and storing the compound .

properties

IUPAC Name

(1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6,8H,1-3H2;1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBKQVUIMPWKOK-FPKZOZHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1[C@H]2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride

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